4-(6-(4-(甲氧羰基氨基)苯基)-4-吗啉-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-甲酸甲酯
描述
WYE-354 是一种有效的哺乳动物雷帕霉素靶蛋白 (mTOR) 的 ATP 竞争性抑制剂。 它对 mTOR 的生化 IC50 为 5 nM,并且对 PI3K 家族表现出高特异性 。 该化合物以其抑制 mTOR 复合物 1 (mTORC1) 和 mTOR 复合物 2 (mTORC2) 的能力而闻名,使其成为癌症研究和治疗中的宝贵工具 .
科学研究应用
WYE-354 在科学研究中具有广泛的应用,特别是在癌症生物学和治疗领域。 已显示它通过阻断 mTOR 信号通路抑制各种癌细胞系的增殖,包括 MDA-MB-468 和 U87MG 。 此外,WYE-354 已被用于研究 mTOR 在自噬、凋亡和细胞周期调控中的作用 。 体内研究表明它在动物模型中减少肿瘤生长的功效,使其成为作为抗癌剂进一步开发的有希望的候选者 .
生化分析
Biochemical Properties
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as mTOR (mechanistic target of rapamycin), by binding to their active sites . The inhibition of mTOR can lead to a decrease in the phosphorylation of downstream substrates, affecting various cellular processes. Additionally, the compound’s interaction with other proteins and enzymes can modulate their activity, further influencing biochemical pathways.
Cellular Effects
The effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate on cells are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, the compound can reduce the proliferation of cancer cell lines, such as MDA-MB-468 and U87MG . This inhibition affects the phosphorylation of key proteins involved in cell growth and survival, leading to altered cellular functions. Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of various genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as mTOR, where it acts as an ATP-competitive inhibitor . This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the enzyme’s activity. Additionally, the compound can interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of target enzymes . Over time, the compound may degrade, leading to a decrease in its inhibitory effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its inhibitory effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, which help to convert the compound into more water-soluble forms for excretion.
Transport and Distribution
The transport and distribution of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and affinity for transporters. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target enzymes and proteins. The subcellular localization can influence the compound’s efficacy and specificity, making it an important factor to consider in biochemical studies.
准备方法
化学反应分析
WYE-354 会发生各种化学反应,主要涉及其与 mTOR 和相关通路的相互作用。 已知它可以抑制底物磷酸化,例如 p-4E-BP1 T37/46 和 p-Akt S473,分别由 mTORC1 和 mTORC2 抑制 。 这些反应中常用的试剂包括 ATP 和各种激酶底物。 这些反应形成的主要产物是磷酸化蛋白,这些蛋白对细胞信号传导和生长调节至关重要 .
作用机制
相似化合物的比较
WYE-354 在其作为 mTOR 抑制剂的高特异性和效力方面是独一无二的。 类似的化合物包括其他 mTOR 抑制剂,如雷帕霉素、依维莫司和西罗莫司 。 WYE-354 与这些化合物不同,因为它能够抑制 mTORC1 和 mTORC2,而雷帕霉素及其类似物主要针对 mTORC1 。 这种双重抑制使 WYE-354 成为 mTOR 信号传导的更全面的抑制剂,有可能导致更有效的抗癌疗法 .
属性
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。